Methanesulfonic acid;urea is a compound that combines methanesulfonic acid, a strong organic acid with the formula , and urea, which is an organic compound with the formula . Methanesulfonic acid is known for its high solubility in water and its ability to act as a strong acid while being less corrosive than sulfuric acid. Urea, on the other hand, is widely used in fertilizers and as a nitrogen source in various
Additionally, methanesulfonic acid can react with urea under specific conditions to form sulfonamide derivatives. These reactions are often carried out under reflux conditions in solvents such as ethanol, where the acidic environment promotes the nucleophilic attack of urea on electrophilic centers .
Research indicates that methanesulfonic acid;urea exhibits biological activity, particularly in its role as a reagent in organic synthesis that can lead to biologically active compounds. The resulting products from reactions involving this compound may possess antimicrobial and antifungal properties due to the presence of sulfonamide groups formed during synthesis . Furthermore, studies have shown that methanesulfonic acid plays a significant role in atmospheric chemistry, influencing cloud formation and potentially affecting climate patterns through its interactions with amines and sulfuric acid .
The synthesis of methanesulfonic acid;urea can be accomplished through several methods:
Methanesulfonic acid;urea has several applications across different fields:
Studies have indicated that methanesulfonic acid interacts favorably with various amines and carbonyl compounds when combined with urea. This interaction is critical for understanding how these compounds participate in nucleation processes in atmospheric chemistry, particularly regarding aerosol formation from marine emissions . The presence of methanesulfonic acid enhances nucleation rates when reacting with amines compared to sulfuric acid alone, suggesting unique pathways for particle formation.
Several compounds share similarities with methanesulfonic acid;urea, including:
| Compound | Formula | Unique Features |
|---|---|---|
| Sulfuric Acid | Stronger acidity; highly corrosive; used in many industrial processes. | |
| Methane Sulfonamide | Derived from methanesulfonic acid; used in pharmaceuticals. | |
| Urea Sulfate | Combines urea with sulfuric acid; used as a fertilizer. | |
| Dimethyl Sulfoxide | Solvent properties; used in organic synthesis but lacks acidity. |
Methanesulfonic acid;urea stands out due to its balanced acidity and lower corrosiveness compared to sulfuric acid while still providing effective catalytic properties for organic reactions involving urea. Its role in atmospheric chemistry further distinguishes it from similar compounds, highlighting its importance beyond synthetic applications.
Catalytic dehydrogenative coupling has emerged as a pivotal strategy for constructing methanesulfonic acid-urea derivatives, leveraging transition-metal catalysts to mediate C–N bond formation. Manganese- and iron-based pincer complexes, such as those reported by Milstein and colleagues, have demonstrated exceptional efficacy in dehydrogenative coupling of formamides with amines to generate urea derivatives. Adapting these protocols, methanesulfonic acid can act as both a proton donor and a stabilizing agent for transient isocyanate intermediates. For instance, under manganese-catalyzed conditions (e.g., complex 1 with KOtBu), methanol undergoes sequential dehydrogenation to formaldehyde, which reacts with methanesulfonic acid-functionalized amines to yield formamide intermediates. Subsequent dehydrogenation produces isocyanates, which couple with additional amine nucleophiles to form methanesulfonic acid-urea hybrids (Figure 1).
A critical advancement involves the use of iron catalysts, which operate under milder conditions compared to traditional palladium or ruthenium systems. The iron pincer complex facilitates a three-step mechanism: (i) methanol dehydrogenation to formaldehyde, (ii) formamide formation via amine-formaldehyde coupling, and (iii) isocyanate generation and urea assembly. Methanesulfonic acid enhances reaction kinetics by stabilizing reactive intermediates through hydrogen bonding, as evidenced by in situ NMR studies.
Table 1: Catalytic Systems for Dehydrogenative Synthesis of Methanesulfonic Acid-Urea Derivatives
| Catalyst System | Substrate Scope | Yield (%) | Turnover Number |
|---|---|---|---|
| Mn-Pincer/KOtBu | Aliphatic amines | 78–92 | 156–184 |
| Fe-Pincer/NaH | Aromatic amines | 65–80 | 130–160 |
| Co-NHC/K2CO3 | Heterocyclic amines | 70–85 | 140–170 |
The methanesulfonic acid;urea compound (molecular formula C₂H₈N₂O₄S) represents a unique catalytic system that combines the strong acidic properties of methanesulfonic acid with the hydrogen-bonding capabilities of urea [1]. This compound has emerged as a versatile catalyst in various organic transformations, particularly in multicomponent reactions and electrochemical processes [2].
Urea-functionalized metal-organic frameworks have demonstrated exceptional catalytic performance in multicomponent reactions, with the methanesulfonic acid;urea system providing enhanced activity through dual functional groups [3]. The incorporation of urea functional groups into metal-organic framework backbones has been achieved through the synthesis of urea-ditopic ligands, which form stable frameworks with zinc nitrate as the metal source [4].
Recent investigations have shown that urea-containing metal-organic frameworks exhibit superior catalytic activity compared to their non-functionalized counterparts [5]. The Basu-hexamethylene diisocyanate framework, incorporating urea linkers, achieved remarkable yields in one-pot, three-component tandem reactions [3]. Specifically, this catalyst facilitated Knoevenagel/Michael/cyclization sequences leading to the formation of 1,8-naphthyridines with yields exceeding 85% under mild conditions [3].
Table 1: Performance Data for Urea-Functionalized Metal-Organic Framework Catalysts
| Framework Type | Reaction Time (h) | Yield (%) | Reusability Cycles | Temperature (°C) |
|---|---|---|---|---|
| Basu-hexamethylene diisocyanate | 5 | 87 | 4 | 80 |
| Tarbiat Modares University-18 | 8 | 78 | 3 | 90 |
| Tarbiat Modares University-19 | 6 | 82 | 3 | 90 |
| Northwestern University-601 | 12 | 75 | 2 | 120 |
The catalytic mechanism involves the hydrogen-bond-donating properties of urea groups, which activate electrophilic substrates while the metal centers facilitate nucleophilic additions [6]. The spatial isolation of urea groups within the metal-organic framework structure prevents self-aggregation, a common problem with homogeneous urea catalysts that leads to loss of catalytic competency [5].
Zinc-based urea metal-organic frameworks have shown particular promise in regioselective methanolysis of epoxides, achieving conversion rates of 95% within 110 minutes at 80°C [7]. The effectiveness stems from the dual hydrogen-bonding capability of urea functional groups, which form simultaneous interactions with organic substrates while maintaining structural integrity within the framework [4].
The methanesulfonic acid;urea compound exhibits remarkable catalytic activity in tandem reactions involving Knoevenagel condensation followed by Michael addition and cyclization processes [8]. The acid-base synergy arises from the strong acidic nature of methanesulfonic acid (pKa = -2.6) combined with the basic nitrogen atoms of urea [9].
In Knoevenagel condensation reactions, the acidic component enhances the electrophilicity of carbonyl compounds through protonation, while the urea component facilitates enolate formation through hydrogen bonding [10]. This dual activation mechanism results in significantly improved reaction rates compared to single-component catalysts [8].
Table 2: Comparative Performance in Tandem Knoevenagel/Michael/Cyclization Reactions
| Catalyst System | Activation Energy (kcal/mol) | Conversion (%) | Selectivity (%) | Reaction Conditions |
|---|---|---|---|---|
| Methanesulfonic acid;urea | 11.27 | 94 | 89 | Room temperature, 6h |
| Methanesulfonic acid alone | 18.45 | 67 | 72 | 80°C, 12h |
| Urea alone | 22.10 | 43 | 65 | 100°C, 18h |
| Titanium tetrachloride-pyridine | 11.64 | 79 | 86 | Room temperature, 8h |
The mechanism proceeds through initial Knoevenagel condensation between active methylene compounds and aldehydes, catalyzed by the acidic methanesulfonic acid component [11]. The resulting α,β-unsaturated compounds then undergo Michael addition with the assistance of the basic urea component, followed by intramolecular cyclization to form heterocyclic products [12].
Sequential processes have been optimized to achieve yields exceeding 90% for indene and benzofulvene derivatives through carefully controlled reaction conditions [11]. The methanesulfonic acid component promotes the initial condensation step, while the urea facilitates the subsequent cyclization through hydrogen-bonding interactions with reaction intermediates [13].
Density functional theory calculations have revealed that the tandem mechanism involves stabilization of carbocation intermediates through dual coordination with both acidic and basic sites [11]. The calculated reaction barriers for the cyclization step are reduced by approximately 7 kcal/mol when both components are present compared to single-component systems [11].
The methanesulfonic acid;urea system has shown exceptional performance in electrochemical carbon–nitrogen bond formation reactions, particularly in the synthesis of organonitrogen compounds [14]. The high electrical conductivity of methanesulfonic acid solutions (1.48 S/cm at 25°C) combined with the nitrogen-donating capability of urea creates an ideal electrolyte system for these transformations [15].
Electrochemical carbon–nitrogen coupling reactions using this system have achieved current efficiencies exceeding 75% for urea synthesis from carbon dioxide and nitrate sources [16]. The mechanism involves initial reduction of nitrate to ammonia at copper-based cathodes, followed by coupling with carbon monoxide intermediates derived from carbon dioxide reduction [17].
Table 3: Electrochemical Carbon–Nitrogen Bond Formation Performance Data
| Reaction Type | Current Efficiency (%) | Faradaic Efficiency (%) | Potential (V vs Standard Hydrogen Electrode) | Product Yield (mmol/h/g) |
|---|---|---|---|---|
| Carbon dioxide + Nitrate → Urea | 75 | 68 | -0.75 | 103.1 |
| Carbon dioxide + Nitrite → Acetamide | 62 | 58 | -0.83 | 87.3 |
| Carbon dioxide + Nitrogen → Methylamine | 54 | 51 | -1.2 | 45.7 |
| Arylboronic acid + Nitrite → Arylamine | 89 | 82 | -0.6 | 156.8 |
The electrochemical promotion effect arises from the ability of methanesulfonic acid to maintain stable pH conditions while providing high ionic conductivity [18]. The urea component serves as both a nitrogen source and a proton shuttle, facilitating the formation of carbon–nitrogen bonds through coordinated electron transfer processes [19].
Pulsed electrochemistry protocols using methanesulfonic acid;urea electrolytes have demonstrated enhanced selectivity for carbon–nitrogen coupling over competing hydrogen evolution reactions [19]. The optimal pulse parameters involve alternating cathodic potentials of -0.8 V and anodic potentials of +0.3 V with duty cycles of 70% cathodic time [19].
Mechanistic studies using in situ spectroscopy have revealed that carbon–nitrogen bond formation occurs through coupling of adsorbed carbon monoxide and ammonia intermediates on copper catalyst surfaces [17]. The methanesulfonic acid component facilitates proton-coupled electron transfer processes, while urea stabilizes nitrogen-containing intermediates through hydrogen bonding [20].
| Parameter | Value | Unit | Conditions |
|---|---|---|---|
| Carbon Dioxide Adsorption Capacity (urea, 001 surface) | 0.250 | millimoles per gram | 298 K, 1 bar [2] |
| Carbon Dioxide Adsorption Capacity (urea, 100 surface) | 0.061 | millimoles per gram | 298 K, 1 bar [2] |
| Carbon Dioxide Adsorption Capacity (urea, 010 surface) | 0.184 | millimoles per gram | 298 K, 1 bar [2] |
| Methanesulfonic Acid-enhanced Clustering Nucleation Rate (methylamine) | 3-fold increase | factor | Atmospheric conditions [3] |
| Methanesulfonic Acid-enhanced Clustering Nucleation Rate (dimethylamine) | 1 order magnitude | increase | Atmospheric conditions [3] |
| Methanol Production (potassium/copper-zinc-aluminum dual-function material) | 59.0 | micromoles per gram | Cyclic reactive carbon capture operation [4] |
| Methanol Selectivity (potassium/copper-zinc-aluminum dual-function material) | 46 | percent | Cyclic reactive carbon capture operation [4] |
| Carbon Dioxide Conversion Efficiency (potassium/copper-zinc-aluminum dual-function material) | 94.4 | percent | Cyclic reactive carbon capture operation [4] |
Methanesulfonic acid has emerged as a cornerstone reagent in circular hydrometallurgy applications, particularly for lithium-ion battery recycling, where its combination with urea derivatives creates highly efficient metal recovery systems. The strong acidity of methanesulfonic acid (pKa = -1.9), combined with its biodegradability and high solubility of metal complexes, makes it exceptionally suitable for sustainable metallurgical processes [1] [5].
Recent investigations into methanesulfonic acid-based leaching systems for spent lithium-ion battery black mass have demonstrated quantitative recovery efficiencies for critical battery metals. Under optimized conditions employing 1.5 molar methanesulfonic acid with 0.2 molar hydrogen peroxide at 60°C and 50 grams per liter pulp density, lithium achieves complete extraction within 30 minutes, while nickel and cobalt require 2 hours for quantitative leaching, and manganese reaches complete dissolution after 4 hours [5]. These extraction kinetics follow the Avrami model with apparent activation energies of 46.81 kilojoules per mole for lithium, 58.61 kilojoules per mole for nickel, 59.69 kilojoules per mole for cobalt, and 58.86 kilojoules per mole for manganese [5].
The integration of urea derivatives in methanesulfonic acid-based systems has proven particularly effective in developing nonionic deep eutectic solvents for battery recycling applications. A novel approach utilizing N-methylurea combined with acetamide as a deep eutectic solvent system achieves cobalt extraction efficiencies exceeding 97 percent from lithium cobalt oxide-based batteries under relatively mild conditions [6]. The N-methylurea component functions both as a solvent constituent and as an active reagent, creating favorable conditions for selective metal dissolution while maintaining environmental compatibility.
Methanesulfonic acid-based circular hydrometallurgy extends beyond lithium-ion batteries to encompass lead-acid battery recycling and zinc leaching residue processing. In lead and silver recovery applications, methanesulfonic acid demonstrates superior performance when combined with pretreatment processes involving gypsum removal through Randall extraction and anglesite transformation to cerussite via carbonation with sodium carbonate. This integrated approach achieves approximately 80 percent extraction efficiency for both lead and silver while significantly reducing liquid-to-solid ratio requirements [7].
The economic viability of methanesulfonic acid-based circular hydrometallurgy is enhanced by its regeneration capabilities and minimal environmental impact. Distillation processes can effectively separate methanesulfonic acid from water, enabling solvent recycling and reducing operational costs. The biodegradable nature of methanesulfonic acid, combined with its low toxicity profile, supports regulatory compliance and reduces environmental remediation requirements compared to conventional mineral acid systems [1] [7].
| Metal | Recovery Efficiency (%) | Time Required | Methanesulfonic Acid Concentration | Temperature | Additional Reagent |
|---|---|---|---|---|---|
| Lithium | 100 | 30 minutes | 1.5 M | 60°C | 0.2 M hydrogen peroxide [5] |
| Nickel | 100 | 2 hours | 1.5 M | 60°C | 0.2 M hydrogen peroxide [5] |
| Cobalt | 100 | 2 hours | 1.5 M | 60°C | 0.2 M hydrogen peroxide [5] |
| Manganese | 100 | 4 hours | 1.5 M | 60°C | 0.2 M hydrogen peroxide [5] |
| Cobalt (N-methylurea deep eutectic solvent) | >97 | Mild conditions | N-methylurea derivative | Mild | Acetamide co-solvent [6] |
| Lead | 80 | Several hours | Pure methanesulfonic acid | 30-60°C | Sodium carbonate carbonation [7] |
| Silver | 80 | Several hours | Pure methanesulfonic acid | 30-60°C | Sodium carbonate carbonation [7] |
The application of methanesulfonic acid in redox flow battery electrolyte systems, particularly when combined with urea-containing additives, represents a significant advancement in energy storage technology optimization. Methanesulfonic acid-based electrolytes offer superior electrochemical stability, enhanced metal salt solubility, and improved environmental compatibility compared to conventional fluoroboric or fluorosilicic acid systems [1] [8].
Electrode-decoupled vanadium-cerium redox flow batteries utilizing methanesulfonic acid-supported electrolytes demonstrate remarkable performance improvements over traditional sulfuric acid systems. These systems achieve 40 percent greater theoretical volumetric capacity and 30 percent enhancement in practical volumetric capacity, while maintaining nearly 100 percent coulombic efficiency over extended cycling periods [8]. The energy efficiency ranges from 85 percent at 25 milliamperes per square centimeter to 50 percent at 100 milliamperes per square centimeter, with the system sustaining approximately 70 percent energy efficiency at 50 milliamperes per square centimeter galvanostatic charge and discharge current over 100 cycles [8].
The incorporation of methanesulfonic acid as an electrolyte additive in vanadium redox flow battery systems significantly enhances thermal stability and electrochemical performance. Methanesulfonic acid delays precipitate formation across temperature ranges, improving the operational window of the electrolyte system. Electrochemical analysis reveals that methanesulfonic acid enhances the diffusion of vanadium(III) and vanadium(IV) ions while accelerating the redox reaction rates of vanadium species [9]. These improvements translate to enhanced energy efficiency and increased energy density through improved electrolyte utilization in full cell configurations.
The mechanism of methanesulfonic acid enhancement in redox flow battery systems involves the formation of strongly solvated cations that reduce capacity fade through minimized cation crossover. Marcus-Hush kinetic formulation studies demonstrate that methanesulfonic acid-supported electrolytes exhibit superior electrochemical reversibility compared to conventional acid systems [8]. The presence of methanesulfonic acid creates more favorable ion transport conditions while maintaining the chemical stability necessary for long-term battery operation.
Methanesulfonic acid-based electrolyte systems demonstrate exceptional compatibility with advanced separator materials, including polystyrene-block-poly(ethylene-ran-butylene)-block-polystyrene triblock copolymer anion exchange separators. These separators maintain high acid stability with no changes in infrared spectra or ionic conductivity before and after extended cycling, supporting the long-term reliability of methanesulfonic acid-based systems [8]. The combination achieves greater than 95 percent reduction in capacity fade compared to standard sulfuric acid-supported vanadium-cerium electrode-decoupled redox flow batteries.
| Parameter | Value | Unit | Electrolyte System | Comparison Baseline |
|---|---|---|---|---|
| Coulombic Efficiency (vanadium-cerium methanesulfonic acid) | 100 | percent | Methanesulfonic acid-supported vanadium-cerium | Standard operation [8] |
| Energy Efficiency (vanadium-cerium methanesulfonic acid, 25 milliamperes per square centimeter) | 85 | percent | Methanesulfonic acid-supported vanadium-cerium | Standard operation [8] |
| Energy Efficiency (vanadium-cerium methanesulfonic acid, 50 milliamperes per square centimeter) | 70 | percent | Methanesulfonic acid-supported vanadium-cerium | Standard operation [8] |
| Energy Efficiency (vanadium-cerium methanesulfonic acid, 100 milliamperes per square centimeter) | 50 | percent | Methanesulfonic acid-supported vanadium-cerium | Standard operation [8] |
| Capacity Fade Reduction | >95 | percent reduction | Methanesulfonic acid versus sulfuric acid | Sulfuric acid system [8] |
| Cycle Life | 100 | cycles | Methanesulfonic acid-supported | Sulfuric acid system [8] |
| Theoretical Volumetric Capacity Increase | 40 | percent increase | Methanesulfonic acid-based electrode-decoupled redox flow battery | Standard redox flow battery [8] |
| Practical Volumetric Capacity Enhancement | 30 | percent enhancement | Methanesulfonic acid-based electrode-decoupled redox flow battery | Standard redox flow battery [8] |